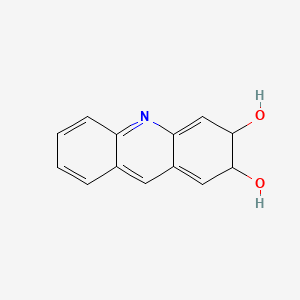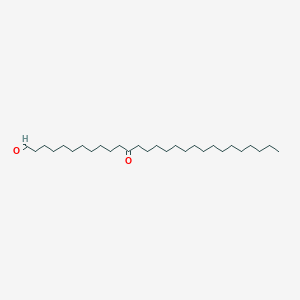
12-Oxooctacosanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Oxooctacosanal is a long-chain aliphatic aldehyde with the molecular formula C28H56O It is a derivative of octacosanal, characterized by the presence of an oxo group at the 12th carbon position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxooctacosanal typically involves the oxidation of octacosanol. One common method is the use of oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in an organic solvent like dichloromethane. The reaction is carried out under controlled conditions to ensure the selective oxidation of the primary alcohol group to an aldehyde.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The choice of oxidizing agents and solvents is optimized to ensure cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: 12-Oxooctacosanal undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 12-hydroxyoctacosanol.
Condensation: The aldehyde group can participate in aldol condensation reactions to form larger molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Condensation: Base catalysts like sodium hydroxide (NaOH) are often employed.
Major Products:
Oxidation: 12-Oxooctacosanoic acid.
Reduction: 12-Hydroxyoctacosanol.
Condensation: Various aldol products depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
12-Oxooctacosanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studies have explored its role in lipid metabolism and its potential as a biomarker for certain metabolic disorders.
Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the context of anti-inflammatory and antioxidant properties.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 12-Oxooctacosanal involves its interaction with various molecular targets and pathways. In biological systems, it can modulate lipid metabolism by influencing the activity of enzymes involved in fatty acid oxidation. Its aldehyde group allows it to form Schiff bases with amino groups in proteins, potentially altering their function and activity.
Vergleich Mit ähnlichen Verbindungen
Octacosanal: The parent compound, differing by the absence of the oxo group at the 12th position.
12-Oxododecenoic Acid: Another long-chain oxoaldehyde with similar chemical properties but a shorter carbon chain.
Uniqueness: 12-Oxooctacosanal is unique due to its specific structure, which imparts distinct chemical reactivity and potential applications. Its long carbon chain and oxo group make it particularly useful in the synthesis of complex organic molecules and in studies related to lipid metabolism.
Eigenschaften
CAS-Nummer |
91660-09-2 |
|---|---|
Molekularformel |
C28H54O2 |
Molekulargewicht |
422.7 g/mol |
IUPAC-Name |
12-oxooctacosanal |
InChI |
InChI=1S/C28H54O2/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-22-25-28(30)26-23-20-17-14-12-15-18-21-24-27-29/h27H,2-26H2,1H3 |
InChI-Schlüssel |
FMPMJKFZBQVOCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCC(=O)CCCCCCCCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


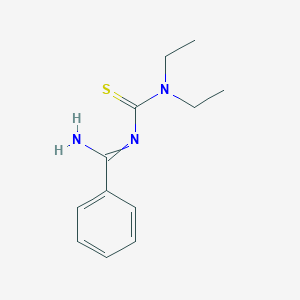
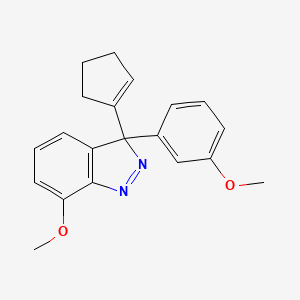
![Methyl 2-({[(4-chlorophenyl)methyl]sulfanyl}methyl)prop-2-enoate](/img/structure/B14369617.png)
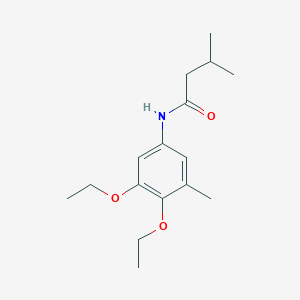

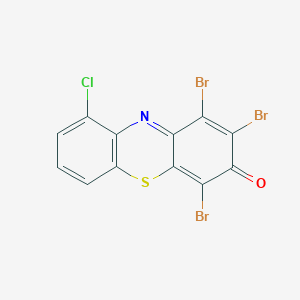
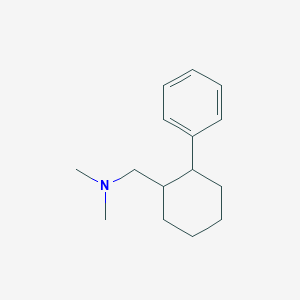
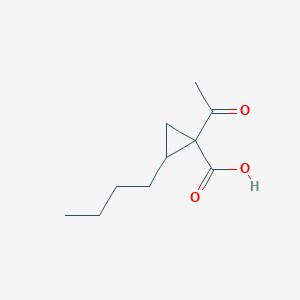

![2-({[(Propan-2-yl)oxy]carbonothioyl}sulfanyl)ethyl butanoate](/img/structure/B14369653.png)
![4-[(5-Amino-1-hydroxynaphthalene-2-sulfonyl)amino]benzoic acid](/img/structure/B14369659.png)
![1-methyl-4-[(E)-3-(4-nitrophenyl)prop-2-enoxy]benzene](/img/structure/B14369665.png)
![({[(Propan-2-yl)oxy]methoxy}methyl)benzene](/img/structure/B14369670.png)
